Befuraline
Overview
Description
Befuraline (DIV-154) is a psychoactive drug and a member of the piperazine chemical class . It was developed in Germany in the 1970s . Befuraline has stimulant and antidepressant effects and has seen some use in Germany and France, although it has never become widely used .
Synthesis Analysis
The synthesis of Befuraline involves a one-step coupling between coumarilic acid (benzofuran-2-carboxylic acid) and benzylpiperazine (BzP) which gives an amide, and hence Befuraline .
Molecular Structure Analysis
The molecular formula of Befuraline is C20H20N2O2 . The molar mass is 320.392 g·mol −1 . The IUPAC name is 1-benzofuran-2-yl (4-benzylpiperazin-1-yl)methanone .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Befuraline is a coupling reaction between coumarilic acid and benzylpiperazine .
Physical And Chemical Properties Analysis
Befuraline has a molecular formula of C20H20N2O2 and a molar mass of 320.392 g·mol −1 . The exact physical properties such as melting point, boiling point, and solubility are not mentioned in the sources.
Relevant Papers
Several papers have been published on Befuraline. One paper discusses a multicenter controlled study on major depression, where Befuraline was found to significantly improve HDRS total score and cognitive disturbances in inpatients with unipolar endogenous depression . Another paper discusses its safety and efficacy in depressed inpatients .
Scientific Research Applications
Antidepressant Properties
Befuraline, a novel antidepressant drug, has been the subject of research exploring its efficacy in treating depression. Studies have found that Befuraline, administered in doses between 100 and 300 mg/day, significantly improved depressive symptoms in patients with unipolar endogenous depression. The drug was particularly effective in the "retarded depressed" class, with a satisfactory response in approximately 41% of patients. Continued outpatient use confirmed its tolerability and absence of clinically significant side effects (Gastpar, Gastpar, & Gilsdorf, 1985).
Pharmacological Evaluation
Befuraline's pharmacological properties have been explored extensively. It is a non-tricyclic antidepressant with a unique chemical structure. Research has shown its ability to activate the central nervous system (CNS) depressed by certain substances and improve alertness, attentiveness, and reaction to environmental stimuli. It exhibits aggression-inhibiting activity without sedative effects and has negligible central anticholinergic effect. Befuraline does not significantly affect the peripheral autonomic nervous system or cardiovascular system, making it a promising alternative for depression treatment (Boksay, Popendiker, Weber, & Söder, 1979).
Clinical Evaluation
In a study involving 64 patients with various depressive syndromes, Befuraline was administered at a daily dose of 150 mg. Improvement was observed in 52% of the cases, with 70% of patients with endogenous depression showing full recovery. The medication was particularly effective in patients with mild depression and those who had not responded to previous long-term therapy with other psychotropic drugs. Side effects were mainly reversible psycho-organic troubles, with no extrapyramidal disorders observed (Clemens & Clemens, 1977).
Synthesis and CNS Activities of Related Compounds
Research has also been conducted on the synthesis of benzofuranylacryloylpiperazines, compounds related to Befuraline. These compounds have been evaluated for their anticonvulsant and antidepressant activities. Some showed promising potential, although they were less active than reference drugs. This research expands the understanding of Befuraline's pharmacological profile and potential derivatives (Dauzonne et al., 1995).
properties
IUPAC Name |
1-benzofuran-2-yl-(4-benzylpiperazin-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20(19-14-17-8-4-5-9-18(17)24-19)22-12-10-21(11-13-22)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIJFPBZWUFLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41716-84-1 (mono-hydrochloride) | |
Record name | Befuraline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046206 | |
Record name | Befuraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Befuraline | |
CAS RN |
41717-30-0 | |
Record name | Befuraline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41717-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Befuraline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041717300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Befuraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEFURALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/787AQ35GHR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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